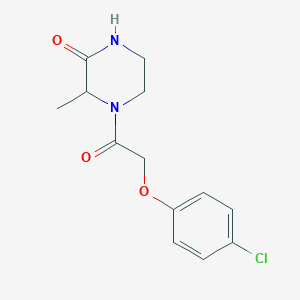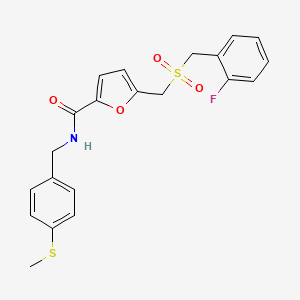
4-(2-(4-Chlorophenoxy)acetyl)-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chlorophenoxyacetyl chloride” is an organic compound used in the preparation of various derivatives . It has a molecular formula of ClC6H4OCH2COCl and a molecular weight of 205.04 .
Molecular Structure Analysis
The molecular structure of “4-Chlorophenoxyacetyl chloride” can be represented as ClC6H4OCH2COCl . For a more detailed structure, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Specific chemical reactions involving “4-Chlorophenoxyacetyl chloride” are not detailed in the sources I found. It’s used as a starting material in the synthesis of various derivatives .Physical And Chemical Properties Analysis
“4-Chlorophenoxyacetyl chloride” is a clear colorless to yellow liquid . It has a molecular weight of 205.04 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of chemical compounds structurally similar to 4-(2-(4-Chlorophenoxy)acetyl)-3-methylpiperazin-2-one. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized for their inhibitory activities against enzymes like lipase and α-glucosidase (Bekircan et al., 2015). Similarly, one-pot synthesis of enaminones, including compounds with chlorophenyl and methylpiperazinyl groups, has been achieved, showcasing their chemical stability and possible applications (Barakat et al., 2020).
Herbicide Research and Environmental Impact
The compound 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares a part of the chemical structure with the compound , has been widely used as a herbicide. Studies have delved into its toxicity, molecular mechanisms, and environmental impact. Research analyzing global trends and gaps in studies about 2,4-D herbicide toxicity has highlighted its widespread use and the need for understanding its impact on ecosystems and human health (Zuanazzi et al., 2020). Another study has systematically reviewed the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D, underscoring the importance of understanding their effects on human health and the environment (Stackelberg, 2013).
Pharmacological and Biochemical Studies
Compounds with structures similar to this compound have been studied for their pharmacological properties. For example, temafloxacin hydrochloride, which has structural similarities, has been examined for its antibacterial activities and pharmacological properties (Chu et al., 1991). Moreover, the potential use of 2,4-D as an anti-inflammatory agent has been explored, suggesting that structurally similar compounds might have untapped therapeutic potential (Khedr et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBBNXKOGAPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2646387.png)
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2646389.png)


![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)

![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)
![8-{[(Furan-2-yl)methyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2646397.png)
![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)
![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)